Isovaleryl-Coenzyme A is a significant intermediate in the metabolism of branched-chain amino acids, specifically leucine, isoleucine, and valine. It plays a crucial role in the catabolic pathways that convert these amino acids into energy and other metabolites. Structurally, isovaleryl-Coenzyme A is characterized by its branched-chain structure, which is derived from the degradation of leucine. The compound has the chemical formula CHO and is involved in various enzymatic reactions that facilitate its transformation into other metabolic products.
Isovaleryl-Coenzyme A undergoes several key reactions in metabolic pathways:
Isovaleryl-Coenzyme A can be synthesized through various biochemical pathways:
Isovaleryl-Coenzyme A has several applications in biochemical research and clinical settings:
Research indicates that isovaleryl-Coenzyme A interacts with various enzymes involved in amino acid metabolism. For instance:
Isovaleryl-Coenzyme A shares structural similarities with several other compounds involved in amino acid metabolism. Here are some comparable compounds:
Isovaleryl-Coenzyme A's uniqueness lies in its specific role within the branched-chain amino acid degradation pathway. Unlike other similar compounds, it directly participates in reactions leading to energy production from leucine metabolism while being influenced by various pharmacological agents like valproic acid.
Isovaleryl-coenzyme A possesses the molecular formula C₂₆H₄₄N₇O₁₇P₃S, representing a complex thioester compound that serves as a crucial metabolic intermediate in cellular biochemistry [1] [2] [3]. The compound exists in multiple ionic forms, with the neutral form containing 44 hydrogen atoms and the physiologically relevant tetraanion form containing 40 hydrogen atoms due to deprotonation of phosphate groups [3].
Table 1: Molecular Weight Data for Isovaleryl-Coenzyme A
Parameter | Neutral Form (C₂₆H₄₄N₇O₁₇P₃S) | Tetraanion Form (C₂₆H₄₀N₇O₁₇P₃S⁻⁴) |
---|---|---|
Average Molecular Weight | 851.651 g/mol [1] [4] [7] | 847.62 g/mol [2] [16] |
Monoisotopic Mass | 851.172724 u [5] [7] [12] | 851.1727232445 u [2] |
Exact Mass | 851.1727 u [15] | - |
The molecular weight calculations confirm the compound's substantial size, reflecting its complex structure that incorporates an adenosine nucleotide backbone, multiple phosphate groups, and a pantothenic acid derivative linked to the isovaleryl acyl chain [1] [4]. The difference between the neutral and tetraanion forms arises from the loss of four hydrogen atoms during physiological deprotonation of the phosphate and diphosphate functional groups [3].
The systematic nomenclature for isovaleryl-coenzyme A follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex structural architecture. The complete systematic name is 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(3-methylbutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] dihydrogen diphosphate} [1] [2] [5].
Table 2: International Union of Pure and Applied Chemistry Nomenclature Variations
Nomenclature Type | Name |
---|---|
Complete Systematic Name | 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(3-methylbutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] dihydrogen diphosphate} [1] [5] |
Alternative Systematic Name | 3'-phosphonatoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-{[3-({2-[(3-methylbutanoyl)sulfanyl]ethyl}amino)-3-oxopropyl]amino}-4-oxobutyl] diphosphate} [2] |
Simplified Systematic Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-(3-methylbutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate [3] |
The systematic nomenclature incorporates stereochemical descriptors including (2R,3S,4R,5R) configurations for the ribose sugar moiety and (3R) configuration for the pantothenic acid-derived portion of the molecule [2] [3]. The International Union of Pure and Applied Chemistry name explicitly describes the adenosine 3'-phosphate component, the 5'-diphosphate linkage, and the terminal 3-methylbutanoyl (isovaleryl) thioester functionality [1] [5].
Isovaleryl-coenzyme A is known by numerous synonyms and alternate designations that reflect different aspects of its chemical structure and biological function. The most widely recognized common name variations stem from the systematic description of the acyl chain component and the coenzyme A moiety [1] [5] [14].
Table 3: Comprehensive Synonym Classification
Category | Synonyms |
---|---|
Primary Common Names | isovaleryl-coenzyme A [1] [5] [14], 3-methylbutanoyl-coenzyme A [1] [5] [14], 3-methylbutyryl-coenzyme A [5] [14] |
Beta-Substituted Variants | beta-methylbutanoyl-coenzyme A [5] [14], beta-methylbutyryl-coenzyme A [5] [14], beta-methylbutanoyl-CoA [5] |
Abbreviated Forms | isovaleryl CoA [1], 3-methylbutanoyl-CoA [1] [3], 3-methylbutyryl-CoA [5] |
Alternative Systematic Designations | S-isovalerate coenzyme A [1], S-(3-methylbutanoate) coenzyme A [1], coenzyme A S-(3-methylbutanoate) [1] |
Positional Isomer Designations | isopentanoyl-coenzyme A [3], iso-valeryl-coenzyme A [1] [14] |
Chemical Database Identifiers | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-oxidanyl-phosphoryl]oxy-3,3-dimethyl-2-oxidanyl-butanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate [4] |
The terminology variations reflect the compound's dual nature as both a coenzyme A derivative and an acyl thioester [1] [5]. The prefix "isovaleryl" derives from isovaleric acid (3-methylbutanoic acid), which represents the acyl component of the thioester bond [13]. Alternative designations such as "beta-methylbutanoyl" and "3-methylbutanoyl" provide systematic descriptions of the branched-chain acyl group structure [5] [14].
The coenzyme A component of isovaleryl-coenzyme A constitutes the fundamental structural framework that enables this molecule to function as a metabolic carrier and energy transfer agent. This complex moiety comprises multiple interconnected domains that work synergistically to provide the molecular recognition and binding capabilities essential for enzymatic interactions [4] [5] [6].
The adenosine component forms the recognition terminus of the coenzyme A structure, consisting of the purine base adenine covalently linked to a ribose sugar. The adenine moiety, with its molecular formula C₅H₅N₅, provides a planar, aromatic recognition element that serves as a primary binding determinant for protein active sites [7] [8]. This purine base contains two fused rings - a six-membered pyrimidine ring fused to a five-membered imidazole ring - creating a rigid, planar structure that enables specific π-π stacking interactions with aromatic amino acid residues in enzyme binding pockets [9] [10].
The ribose sugar component adopts a furanose ring configuration, with its five-carbon structure providing the structural backbone that connects the adenine base to the phosphate chain [11] [12]. The ribose moiety contains multiple hydroxyl groups that participate in hydrogen bonding networks, contributing to the overall stability and recognition properties of the molecule. The stereochemistry of the ribose ring, specifically the (2R,3S,4R,5R) configuration, is critical for proper protein binding and enzymatic recognition [2] [3].
The phosphate groups in isovaleryl-coenzyme A form an extended chain of three phosphorus-containing units that serve multiple structural and functional roles. These phosphate groups, each with tetrahedral geometry around the central phosphorus atom, carry substantial negative charge that enables strong electrostatic interactions with positively charged protein residues [13] [14]. The phosphodiester and phosphoanhydride linkages create a flexible yet structurally defined bridge between the adenosine and pantothenate components [15] [16].
The first phosphate group is directly esterified to the 5' carbon of the ribose sugar, forming a standard nucleotide phosphoester linkage. The second and third phosphate groups are connected through phosphoanhydride bonds, creating a diphosphate extension that provides both structural length and high-energy phosphate bonds similar to those found in adenosine triphosphate [5] [17]. This phosphate chain contributes significantly to the molecule's overall negative charge, with a formal charge of -4 in its physiological tetraanion form [2] [3].
The pantothenate moiety represents the central organizing element of coenzyme A, derived from pantothenic acid (vitamin B₅) and providing the essential structural framework that connects the nucleotide domain to the reactive sulfhydryl group [18] [19]. This component consists of pantoic acid linked to β-alanine through an amide bond, creating a semi-rigid structural unit with specific conformational properties [20] [21].
The pantoic acid portion contains a quaternary carbon center with two methyl substituents, providing structural bulk and hydrophobic character that contributes to protein binding specificity [22] [18]. The β-alanine component serves as a flexible linker that allows conformational adaptation while maintaining the proper spatial relationship between the phosphate chain and the cysteamine terminus [19] [23].
The cysteamine component, with molecular formula C₂H₇NS, contains the reactive sulfhydryl group that enables thioester bond formation with acyl groups [24] [25]. This terminal domain exhibits high conformational flexibility, allowing the sulfur atom to access diverse geometric configurations necessary for binding to various enzyme active sites [26] [27]. The presence of both nitrogen and sulfur atoms in this region provides multiple sites for hydrogen bonding and electrostatic interactions with protein residues [28].
The isovaleryl group represents the distinctive structural feature that confers substrate specificity and metabolic function to this coenzyme A derivative. This branched-chain acyl group, derived from leucine catabolism, exhibits unique conformational properties that distinguish it from linear acyl-coenzyme A derivatives [29] [30] [31].
The isovaleryl group possesses a five-carbon branched structure with the molecular formula C₅H₉O, featuring a methyl branch at the β-position relative to the carbonyl carbon [32] [33] [34]. This branching pattern, specifically the 3-methylbutanoyl configuration, creates a compact, sterically demanding structure that requires specialized binding pockets in enzymes for proper accommodation [35] [36] [37].
The branched architecture significantly influences the molecule's interaction with protein binding sites, as the methyl branch creates steric hindrance that must be accommodated by complementary hydrophobic cavities in enzyme active sites [38] [39] [40]. This structural feature explains the substrate specificity of isovaleryl-coenzyme A dehydrogenase, which contains a glycine residue at position 374 instead of the tyrosine found in other acyl-coenzyme A dehydrogenases, providing the additional space necessary for branched-chain substrate binding [41] [38].
The isovaleryl group exhibits restricted conformational flexibility due to its branched nature, adopting preferential conformations that minimize steric clashes between the methyl substituent and the rest of the molecule [42] [43] [44]. Nuclear magnetic resonance and crystallographic studies have revealed that the isovaleryl group tends to adopt extended conformations that position the branched methyl group away from the coenzyme A backbone, reducing intramolecular steric interactions [45] [39].
When bound to protein active sites, the isovaleryl group undergoes induced-fit conformational changes that optimize binding interactions while maintaining the essential geometry required for catalytic activity [38] [39]. These conformational adaptations are facilitated by rotation around the carbon-carbon bonds within the acyl chain, although the branched structure limits the available conformational space compared to linear acyl groups [31] [46].
The branched-chain isovaleryl group exhibits pronounced hydrophobic character due to its aliphatic carbon structure and absence of polar functional groups beyond the carbonyl [31] [33] [44]. This hydrophobic nature enables favorable interactions with complementary hydrophobic binding pockets in protein active sites, contributing significantly to the binding affinity and specificity of enzyme-substrate complexes [39] [47].
Protein crystallographic studies have identified specific hydrophobic residues that form binding pockets optimized for branched-chain acyl groups, including phenylalanine, leucine, valine, and isoleucine residues that create complementary shapes for the isovaleryl structure [38] [39] [40]. These hydrophobic interactions provide substantial binding energy while maintaining the precise geometric requirements for catalytic activity [48].
The structural organization of isovaleryl-coenzyme A encompasses multiple critical functional groups that enable specific protein recognition, binding, and catalytic activity. These functional elements work cooperatively to ensure proper enzyme-substrate interactions and maintain the molecule's role in metabolic pathways [49] [47] [50].
The adenine base functions as a primary recognition element through its ability to form specific interactions with complementary binding pockets in enzyme active sites [7] [8] [10]. The purine ring system enables π-π stacking interactions with aromatic amino acid residues, particularly phenylalanine, tyrosine, and tryptophan, providing both binding energy and geometric specificity [51] [48].
Research on adenine nucleotide binding sites has revealed that proteins typically recognize adenine through a combination of hydrogen bonding with the amino group at the 6-position and N-1 nitrogen, along with hydrophobic interactions involving the aromatic ring system [52] [53] [54]. The specific recognition pattern requires complementary protein architectures that can accommodate the planar adenine structure while providing appropriate hydrogen bonding partners [10] [12].
The three phosphate groups create an extended negatively charged region that enables strong electrostatic interactions with positively charged protein residues, particularly lysine and arginine [13] [14] [55]. These interactions serve both to neutralize the negative charge and to provide specific geometric constraints that position the molecule correctly within enzyme active sites [39] [56].
Crystallographic analysis of protein-coenzyme A complexes has identified conserved lysine and arginine residues that form salt bridges and hydrogen bonds with phosphate groups, creating stable enzyme-substrate complexes [38] [39] [50]. The sequential arrangement of phosphate groups also enables cooperative binding effects, where multiple electrostatic interactions work synergistically to enhance overall binding affinity [15] [16].
The pantothenate component provides essential structural organization through its semi-rigid backbone that maintains proper spatial relationships between the adenine nucleotide and cysteamine domains [18] [19] [23]. The quaternary carbon center with its two methyl substituents creates a distinctive recognition element that interacts with complementary protein surfaces [22] [20].
Binding studies have demonstrated that the pantothenate region makes critical contacts with protein residues that recognize both its hydrogen bonding capacity and its specific three-dimensional shape [39] [47]. The amide bond connecting pantoic acid to β-alanine provides additional hydrogen bonding opportunities while maintaining structural integrity [21] [23].
The thioester bond represents the most chemically reactive element of isovaleryl-coenzyme A, enabling acyl transfer reactions essential for metabolic function [24] [25] [27]. This functional group exhibits enhanced electrophilicity compared to oxygen esters due to poor orbital overlap between sulfur and carbon, making it an excellent acyl transfer reagent [57] [26] [28].
The thioester carbon is susceptible to nucleophilic attack by various biological nucleophiles, including amino groups, hydroxyl groups, and other thiol groups [25] [27]. This reactivity is modulated by the protein environment, which can stabilize or destabilize the thioester bond depending on the specific catalytic requirements [24] [26].
The branched isovaleryl group requires specialized binding pockets that can accommodate its unique three-dimensional structure while maintaining productive binding geometry [38] [39] [40]. These binding sites typically feature complementary hydrophobic surfaces that match the branched-chain topology, providing both shape specificity and favorable binding energetics [31] [33] [48].
Comparative analysis of acyl-coenzyme A binding proteins has revealed that branched-chain substrate specificity arises from precise geometric complementarity between the binding pocket and the acyl group structure [49] [47] [58]. The binding affinity is optimized through multiple weak interactions that collectively provide strong and specific recognition [56] [50] [59].